molecular formula C9H9BrO3 B1524198 2-(4-Bromo-2-methoxyphenyl)acetic acid CAS No. 1026089-09-7

2-(4-Bromo-2-methoxyphenyl)acetic acid

Cat. No. B1524198
M. Wt: 245.07 g/mol
InChI Key: RNRCAQYXOAHKGD-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1026089-09-7 . It has a molecular weight of 245.07 . The IUPAC name for this compound is (4-bromo-2-methoxyphenyl)acetic acid .


Molecular Structure Analysis

The molecular formula of “2-(4-Bromo-2-methoxyphenyl)acetic acid” is C9H9BrO3 . The InChI code for this compound is 1S/C9H9BrO3/c1-13-8-5-7 (10)3-2-6 (8)4-9 (11)12/h2-3,5H,4H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“2-(4-Bromo-2-methoxyphenyl)acetic acid” is a solid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized via regioselective bromination of 4-methoxyphenylacetic acid, yielding a structure where the methoxy group is almost coplanar with the phenyl ring and the acetic acid substituent is significantly tilted. This structural arrangement indicates that the bromine atom is electron-withdrawing while the other substituents possess electron-donating properties. In crystal form, the molecules form strongly hydrogen-bonded dimers (Guzei, Gunderson, & Hill, 2010).

Metabolism Studies

  • In a study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid were identified in rat urine, suggesting metabolic pathways involving oxidative deamination and demethylation (Kanamori et al., 2002).

Natural Products Chemistry

  • Bromophenol derivatives, including compounds structurally related to 2-(4-Bromo-2-methoxyphenyl)acetic acid, have been isolated from the red alga Rhodomela confervoides. These compounds were analyzed for their structure and potential bioactivities, indicating the relevance of such structures in the study of natural products (Zhao et al., 2004).

Synthetic Chemistry Applications

  • The compound has been utilized in synthetic chemistry for the formation of various derivatives. For example, its use in the enantioselective synthesis of α-bromo acid derivatives and bromohydrins showcases its potential in creating stereochemically complex molecules (Boyes & Hewson, 2000).

Pharmaceutical Research

  • 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, derived from similar structures, have been synthesized and evaluated for their cytotoxicity and antimicrobial activity. This signifies the compound's relevance in the development of potential pharmacological agents (Rosca, 2020).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCAQYXOAHKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695208
Record name (4-Bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methoxyphenyl)acetic acid

CAS RN

1026089-09-7
Record name (4-Bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-methoxyphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of NaOH (5.72 g, 143 mmol) in water (29 mL) was added to a solution of (4-bromo-2-methoxy-phenyl)-acetonitrile (10.2 g, 45.1 mmol) in MeOH (100 mL). The reaction mixture was heated at reflux for 18 hours. The solvent was evaporated under reduced pressure and water was added. The aqueous mixture was washed with diethyl ether, and the aqueous layer was acidified by addition of aqueous HCl (2 M) to pH 1. The aqueous mixture was then extracted with EtOAc, and the combined organic extracts were washed with brine, dried over Na2SO4, filtered, and evaporated under reduced pressure to give 9.49 g (86% yield) of (4-bromo-2-methoxy-phenyl)-acetic acid.
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IS Fino - 2021 - run.unl.pt
Benzofurans, also known as "Benzo Furys", are synthetic phenethylamines that belong to a growing group of designer drugs so-called novel psychoactive substances (NPS). …
Number of citations: 0 run.unl.pt

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